molecular formula C2H3ClN2O6S B14627461 Chloro(methanesulfonyl)dinitromethane CAS No. 58300-69-9

Chloro(methanesulfonyl)dinitromethane

Cat. No.: B14627461
CAS No.: 58300-69-9
M. Wt: 218.57 g/mol
InChI Key: SKGUZTVRPDNVHU-UHFFFAOYSA-N
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Description

Chloro(methanesulfonyl)dinitromethane is a highly substituted methane derivative featuring a chloro group, a methanesulfonyl group, and two nitro groups. The methanesulfonyl moiety may enhance solubility or serve as a leaving group in substitution reactions, while the chloro group could participate in nucleophilic displacements or cross-coupling reactions.

Properties

CAS No.

58300-69-9

Molecular Formula

C2H3ClN2O6S

Molecular Weight

218.57 g/mol

IUPAC Name

chloro-methylsulfonyl-dinitromethane

InChI

InChI=1S/C2H3ClN2O6S/c1-12(10,11)2(3,4(6)7)5(8)9/h1H3

InChI Key

SKGUZTVRPDNVHU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C([N+](=O)[O-])([N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(methanesulfonyl)dinitromethane can be synthesized through a multi-step process involving the chlorination of methanesulfonic acid followed by nitration. The general synthetic route involves:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Chloro(methanesulfonyl)dinitromethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of methanesulfonyl derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of sulfonic acids.

Mechanism of Action

The mechanism of action of chloro(methanesulfonyl)dinitromethane involves its reactivity towards nucleophiles and electrophiles. The chloro group can be displaced by nucleophiles, while the nitro groups can participate in redox reactions. The methanesulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the compound .

Comparison with Similar Compounds

Methanesulfonyl Chloride (CH₃SO₂Cl)

Structural Similarities : Both compounds share a methanesulfonyl group (CH₃SO₂-) and a chloro substituent.
Key Differences : Methanesulfonyl chloride lacks nitro groups, making it less dense and less prone to explosive decomposition.
Applications :

  • Methanesulfonyl chloride is widely used as a sulfonating agent in organic synthesis to introduce sulfonyl groups .
  • Chloro(methanesulfonyl)dinitromethane’s nitro groups likely render it suitable for high-energy applications or as a precursor in nitration reactions.
    Safety : Methanesulfonyl chloride is corrosive and reacts violently with water, requiring stringent handling . The target compound’s nitro groups may pose additional hazards, such as thermal instability.

Chloromethyl Chlorosulfate (ClCH₂OSO₂Cl)

Structural Similarities : Contains chlorinated and sulfonate functional groups.
Key Differences : Chloromethyl chlorosulfate features a chlorosulfate (-OSO₂Cl) group instead of methanesulfonyl and nitro groups.
Applications :

  • Used as an intermediate in controlled industrial processes, such as polymer production .
  • The target compound’s nitro groups may expand its utility in explosives or propellants.
    Reactivity : Chlorosulfates are highly reactive in esterification, whereas the nitro groups in the target compound could dominate its reactivity, leading to different degradation pathways.

Ortho-Substituted Chloro-Methanesulfonyl Aromatic Compounds

Example : Compound 94 (from ) with ortho-chloro and methanesulfonyl groups on a phenyl ring .
Structural Comparison :

  • Aromatic vs. Aliphatic : Compound 94’s aromatic system allows for π-π interactions in biological systems, while the target’s aliphatic structure may increase electrophilicity.
    Biological Activity :
  • Compound 94 exhibited enhanced antiviral activity compared to analogs, highlighting the importance of substituent positioning .
  • The target compound’s aliphatic nitro groups may reduce biological specificity but increase reactivity in non-pharmaceutical applications (e.g., explosives).

Thiazolidinone and FAK Inhibitor Derivatives

Thiazolidinones (): Substitution at C-2 (e.g., 3-chlorophenyl) and N-3 affects reverse transcriptase inhibition . FAK Inhibitors ():

  • Replacement of chloro with CF₃ or methanesulfonyl groups reduced kinase inhibition (e.g., compound 7e, IC₅₀ > 100 nM vs. TAE-226’s 1.4 nM) .
    Implications for Comparison :
  • Substituent electronic effects (e.g., nitro groups’ strong electron withdrawal) in the target compound may drastically alter reactivity compared to these pharmaceutical analogs.

Research Findings and Implications

  • Substituent Positioning : Ortho-substitution of chloro and methanesulfonyl groups enhances biological activity in aromatic systems (e.g., compound 94) , but aliphatic systems (like the target) may prioritize reactivity over specificity.
  • Electronic Effects : Nitro groups significantly increase electrophilicity and thermal instability, distinguishing the target from simpler sulfonyl chlorides .
  • Safety Considerations : Compounds with nitro groups require stringent handling protocols, akin to chlorosulfates and sulfonyl chlorides .

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